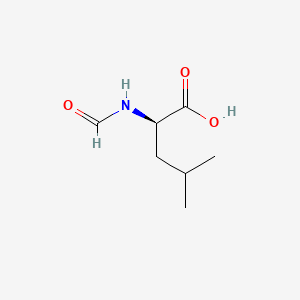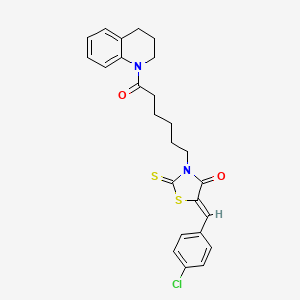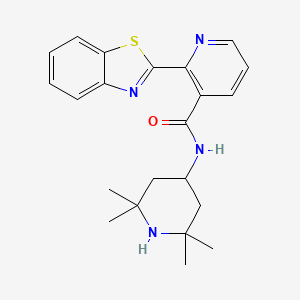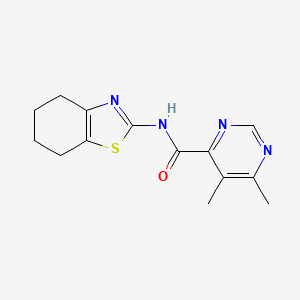![molecular formula C15H17N3O2 B2395234 N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE CAS No. 1428367-24-1](/img/structure/B2395234.png)
N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
The exact mass of the compound N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
- The study of reactions involving pyrazolo[5,1-c][1,2,4]triazine derivatives with thiourea has provided insights into complex mechanisms, including ANRORC rearrangement processes, which are essential for developing new synthetic methodologies in organic chemistry (Ledenyova et al., 2018).
Pharmacological Activities
- Research on pyrazolo[3,4-d]pyrimidines and related oxazine derivatives has shown considerable potential in medicinal chemistry, particularly in the synthesis of compounds with anticancer and antioxidant activities (Mahmoud et al., 2017); (Abdellatif et al., 2014).
- Some novel benzamide-based 5-aminopyrazoles and their fused derivatives have been synthesized, showing significant antiviral activities, particularly against the H5N1 influenza virus (Hebishy et al., 2020).
Antimicrobial and Antifungal Properties
- New heterocyclic compounds incorporating the antipyrine moiety have been synthesized, displaying promising antimicrobial and antifungal properties, demonstrating the versatility of pyrazolo[5,1-b][1,3]oxazine derivatives in developing new therapeutic agents (Bondock et al., 2008).
Properties
IUPAC Name |
N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(12-6-3-2-4-7-12)17-14(19)13-10-16-18-8-5-9-20-15(13)18/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHRQTYEXSUGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C3N(CCCO3)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)

![3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2395159.png)


![4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2395167.png)

![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)

![2,5-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2395173.png)
![2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2395174.png)
